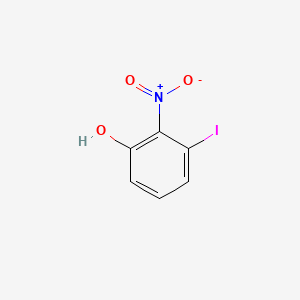

3-Iodo-2-nitrophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

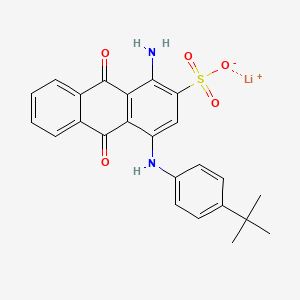

3-Iodo-2-nitrophenol is a compound with the CAS Number: 861010-57-3 . It has a molecular weight of 265.01 and its IUPAC name is this compound . The compound is a solid and it should be stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of this compound and similar compounds has been achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature . This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4INO3/c7-4-2-1-3-5 (9)6 (4)8 (10)11/h1-3,9H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación

Environmental Implications and Mechanistic Insights : Nitrophenols, including compounds like 3-Iodo-2-nitrophenol, play a significant role in environmental chemistry. They are studied for their electronic dynamics, photochemical reactions, and environmental implications, particularly in water systems. Studies use techniques like UV/Visible spectroscopy and quantum calculations to investigate these dynamics and their environmental applications (Bailey-Darland, Krueger, & Fang, 2023).

Immunological Applications : Research has also focused on the structural analysis of substituted nitrophenols, including their interaction with antibodies, which is crucial in immunology. For example, studies have shown that the substitution of iodine in nitrophenyl rings enhances electrostatic interaction with antibodies, a finding that has implications in analytical chemistry and immunological research (Parry, Brooks, Matsunaga, & Amzel, 1997).

Atmospheric Chemistry : Nitrophenols, including this compound, are reviewed for their atmospheric occurrence and the impact of direct emissions from combustion processes and secondary formation in the atmosphere. This research is crucial in understanding atmospheric pollution and its sources (Harrison, Barra, Borghesi, Vione, Arsene, & Olariu, 2005).

Chemical Synthesis and Ligand Development : this compound and its derivatives are utilized in the synthesis of complex compounds and ligands, which have applications in various fields of chemistry (Panunzi, Tuzi, & Tingoli, 2010).

Toxicity and Biodegradation in Anaerobic Systems : The toxicity and degradability of nitrophenols, including this compound, in anaerobic systems are crucial for understanding their environmental impact, especially in relation to wastewater treatment and environmental bioremediation (Uberoi & Bhattacharya, 1997).

Catalytic Applications : Studies also focus on the catalytic applications of nitrophenol derivatives in various reactions, highlighting their potential in chemical synthesis and industrial processes (Schmidtchen, 1986).

Electropolymerization Studies : Research into the electropolymerization of nitrophenol isomers, including derivatives of this compound, has applications in developing new polymeric materials and understanding their electrochemical properties (Barham, 2018).

Nanostructured Materials for Catalysis : The development and application of nanostructured materials for the catalytic reduction of nitrophenols, including this compound derivatives, are explored for their potential in environmental remediation and chemical synthesis (Din, Khalid, Hussain, Hussain, Mujahid, Najeeb, & Izhar, 2020).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H301-H311-H331 , indicating toxicity if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Nitrophenols, a class of compounds to which 3-iodo-2-nitrophenol belongs, are known to interact with various biological targets .

Mode of Action

Nitrophenols typically undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks one of the aromatic-ring carbons, forming a Meisenheimer complex . This could potentially lead to changes in the target molecule.

Biochemical Pathways

Nitrophenols, in general, can participate in various biochemical reactions due to their ability to act as nucleophiles .

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight (26501 g/mol) , may influence its bioavailability.

Result of Action

Nitrophenols are known to be more acidic than phenol itself, which could potentially influence their biological activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by storage conditions . Furthermore, the compound’s reactivity could potentially be influenced by factors such as pH and temperature.

Análisis Bioquímico

Biochemical Properties

Nitrophenols, a group of compounds to which 3-Iodo-2-nitrophenol belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the nitro group (−NO2) present in these compounds .

Cellular Effects

These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitro compounds, like this compound, are known to have a full positive charge on nitrogen and a half-negative charge on each oxygen . This could potentially influence its interactions with other biomolecules at the molecular level.

Propiedades

IUPAC Name |

3-iodo-2-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEGEGXFFSZLBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-[1,2]Oxazolo[4,5-c]pyrazolo[1,2-a]pyridazine](/img/structure/B569339.png)